
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as PMSA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PMSA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit good oral bioavailability and a long half-life, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide is its ability to inhibit COX-2 selectively, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes this compound a potential candidate for the treatment of inflammatory disorders without causing gastrointestinal side effects. However, one limitation of this compound is its potential toxicity, which needs to be further investigated.
Future Directions
There are several potential future directions for 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide research, including:
1. Further investigation of its anti-inflammatory, analgesic, and antipyretic properties in various animal models.
2. Development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
3. Investigation of the potential use of this compound in the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis.
4. Investigation of the potential use of this compound in the treatment of cancer, as COX-2 is overexpressed in many types of cancer.
5. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroacetate to form 3-(trifluoromethyl)phenylacetic acid. This is then reacted with thionyl chloride and N-phenethylmethylamine to form the intermediate compound, which is then treated with sulfuryl chloride to yield this compound.
Scientific Research Applications
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-27(25,26)23(11-10-14-6-3-2-4-7-14)13-17(24)22-16-9-5-8-15(12-16)18(19,20)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYQUPPYBVLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)
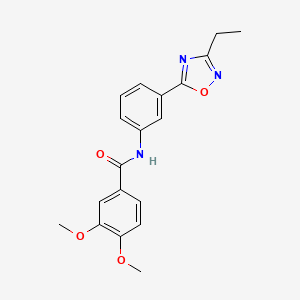
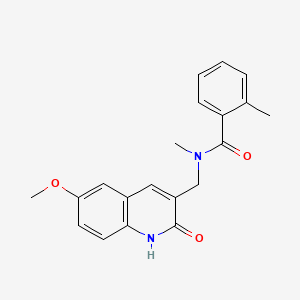
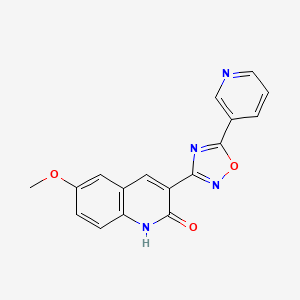
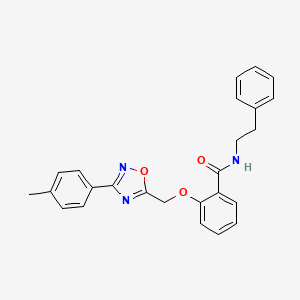
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
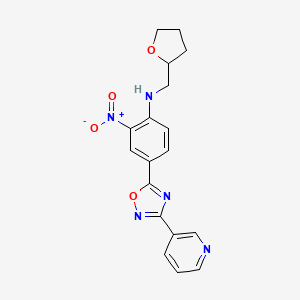

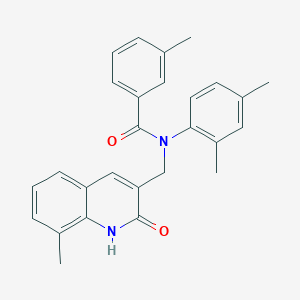
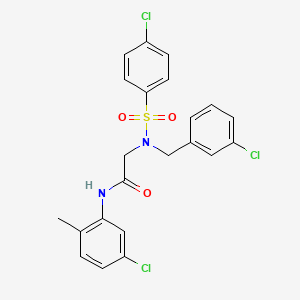
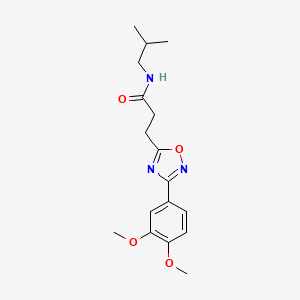
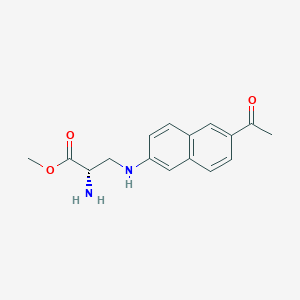
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)